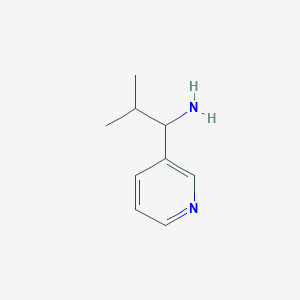

2-Methyl-1-(3-pyridyl)-1-propylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

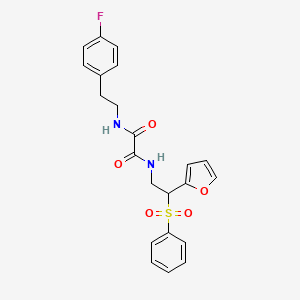

The compound 2-Methyl-1-(3-pyridyl)-1-propylamine is a molecule that can be associated with various chemical reactions and syntheses. It is structurally related to pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the pyridyl group in the compound suggests that it could be involved in reactions typical of pyridine derivatives, such as coordination to metals, participation in hydrogen bonding, and serving as a ligand in complex formation.

Synthesis Analysis

The synthesis of compounds related to 2-Methyl-1-(3-pyridyl)-1-propylamine can be achieved through various methods. For instance, functionalized 2-aminohydropyridines and 2-pyridinones can be synthesized via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst . Additionally, the preparation of 1-ferrocenyl-2-methyl-1-propylamine, which shares a similar alkylamine side chain, can be achieved through the conversion of its N,N-dimethyl derivative via azide reduction or by treatment with thioglycolic acid/formic acid . These methods highlight the versatility of synthetic approaches for pyridyl-containing amines.

Molecular Structure Analysis

The molecular structure of 2-Methyl-1-(3-pyridyl)-1-propylamine would likely exhibit characteristics typical of pyridine derivatives. The pyridine ring contributes to the aromaticity and electron density of the molecule, which can influence its reactivity and interaction with other chemical species. The presence of a methyl and propyl group would introduce steric factors that could affect the molecule's conformation and reactivity .

Chemical Reactions Analysis

Pyridyl derivatives are known to participate in various chemical reactions. For example, the reaction of polychlorinated pyrrolidin-2-ones with n-propylamine can lead to the formation of 5-propylimino-pyrrolidin-2-ones or 3-pyrrolin-2-ones, showcasing the reactivity of amines in functional rearrangements . Moreover, the synthesis of 2-pyridyl derivatives of 1-(benzylamino)-methyl-H-phosphinic acids involves the addition of bis(trimethylsilyl)phosphonite to corresponding imines, demonstrating the utility of pyridyl amines in the formation of phosphorus-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1-(3-pyridyl)-1-propylamine would be influenced by its molecular structure. The pyridine ring would contribute to the basicity of the amine, while the alkyl substituents would affect its hydrophobicity and solubility in organic solvents. The compound's boiling point, melting point, and solubility would be determined by the intermolecular forces present, such as hydrogen bonding and van der Waals interactions. The reactivity of the compound would be influenced by the electron-donating and withdrawing effects of the substituents attached to the pyridine ring .

Scientific Research Applications

Synthesis and Chemical Reactions

Functional Rearrangement : 2-Methyl-1-(3-pyridyl)-1-propylamine is involved in the synthesis of complex organic compounds. For example, it's used in the transformation involving eliminations, substitutions, and double bond shifts to create 5-propylimino-pyrrolidin-2-ones or 3-pyrrolin-2-ones (Danieli et al., 2004).

Production of Derivatives : It aids in the production of 9-thioxo-2, 3, 4, 9-tetrahydro-pyrrolo[3, 4-b]quinolin-1-one derivatives, showcasing its versatility in creating complex molecular structures (Es et al., 2003).

Catalysis in Chemical Reactions : This compound is also significant in catalysis, such as in the epoxidation of cyclooctene, where it forms part of the catalyst precursor (Gomes et al., 2011).

Coordination Chemistry and Molecular Structure

Formation of Complexes : It is involved in forming iron(III) complexes, serving as a model for catechol dioxygenases. This demonstrates its importance in understanding biochemical reactions (Visvaganesan et al., 2007).

Structural Analysis : The compound is used in the synthesis and structural analysis of various complexes, contributing to the field of crystallography and materials science (Wei et al., 2011).

Pharmacological and Biological Research

Drug Synthesis : Although details about drug use and dosage are excluded, it's noteworthy that this compound plays a role in synthesizing potential analgesic and anticancer agents, highlighting its pharmaceutical significance (Ukrainets et al., 2015), (Mock et al., 2001).

Metabolic Studies : Its derivatives are used in metabolic studies, such as in the peroxidation of myosmine, to understand biochemical pathways (Zwickenpflug et al., 2016).

Material Science and Photophysical Properties

- Optical and Electronic Applications : The compound is utilized in the study of luminescent and nonlinear optical switches, indicating its potential in optoelectronic applications (Nisic et al., 2015).

Safety And Hazards

Metyrapone may cause acute adrenal insufficiency . It may also cause dizziness, sedation, skin irritation, and respiratory irritation . It is classified as Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system .

Future Directions

properties

IUPAC Name |

2-methyl-1-pyridin-3-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9(10)8-4-3-5-11-6-8/h3-7,9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFGVEKRYFDMED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CN=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(3-pyridyl)-1-propylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)

![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)

![1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B2508370.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)

![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)

![2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2508376.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)